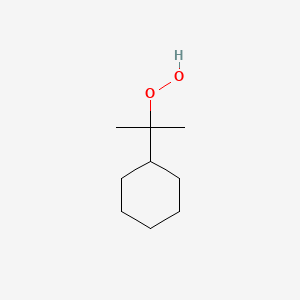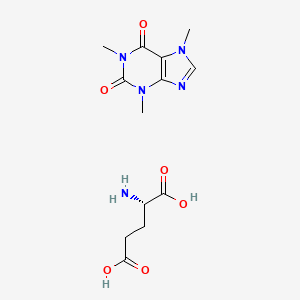
5-(2-Hydroxyethoxy)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethoxy)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It features a benzene ring substituted with two hydroxyl groups and an additional hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethoxy)benzene-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes, which can be performed using reagents such as osmium tetroxide or potassium permanganate . Another method includes the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of dihydroxybenzenes often involves the catalytic hydrogenation of phenolic compounds. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst type .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethoxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Hydroxyethoxy)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethoxy)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the hydroxyethoxy group.
Resorcinol (1,3-dihydroxybenzene): Similar in structure but lacks the hydroxyethoxy group.
Hydroquinone (1,4-dihydroxybenzene): Similar in structure but lacks the hydroxyethoxy group.
Properties
CAS No. |
55281-42-0 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
5-(2-hydroxyethoxy)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O4/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5,9-11H,1-2H2 |
InChI Key |
QHHFGWJKHBSQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


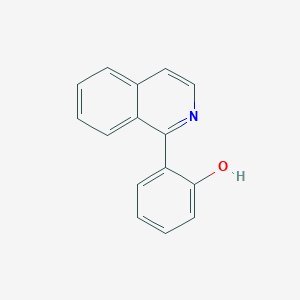
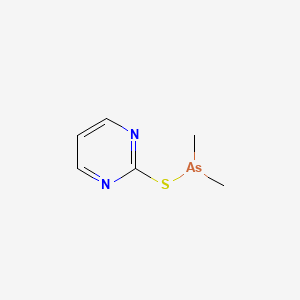

![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)

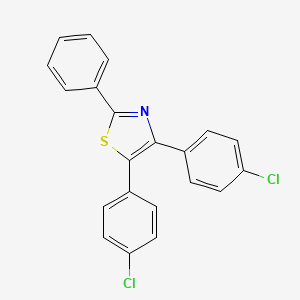
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

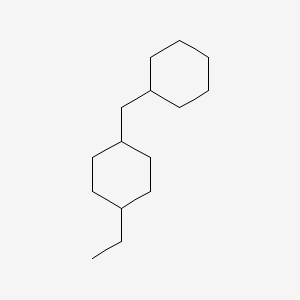
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
